molecular formula C15H18N2O3 B3724480 N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide

N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide

Cat. No.: B3724480
M. Wt: 274.31 g/mol
InChI Key: UBYOTPZEZOPVJQ-CXUHLZMHSA-N
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Description

“N’-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide” is a Schiff base compound . Schiff bases are a vast group of compounds characterized by the presence of a double bond linking carbon and nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . The yield of the reaction was reported to be 85% .


Molecular Structure Analysis

The molecular structure of similar compounds shows a dihedral angle between the aromatic rings . The exact molecular structure of “N’-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide” is not available in the current literature.


Chemical Reactions Analysis

The chemical reactions involving similar compounds show aromatic π–π stacking between the pyrazine and phenyl rings .

Future Directions

The future directions for the research on “N’-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications .

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-20-12-5-2-4-10(13(12)18)9-16-17-14(19)11-8-15(11)6-3-7-15/h2,4-5,9,11,18H,3,6-8H2,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYOTPZEZOPVJQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2CC23CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2CC23CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide
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N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide
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Reactant of Route 5
N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide
Reactant of Route 6
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